molecular formula C12H21NO2 B178708 tert-butyl 2-Vinylpiperidine-1-carboxylate CAS No. 176324-61-1

tert-butyl 2-Vinylpiperidine-1-carboxylate

Cat. No. B178708
M. Wt: 211.3 g/mol
InChI Key: RZTACBWUQPTZHE-UHFFFAOYSA-N
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Description

Tert-butyl 2-vinylpiperidine-1-carboxylate, also known as TBVC, is a chemical compound that has gained significant attention in scientific research. It is a piperidine-based compound that has been synthesized for various applications in the field of pharmaceuticals and materials science.

Scientific Research Applications

  • Dipeptide Synthesis
    • Field : Organic Chemistry
    • Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids, which are similar to tert-butyl 2-Vinylpiperidine-1-carboxylate, have been used in dipeptide synthesis .
    • Method : These ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). They are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

It’s worth noting that the use of this compound in research would likely be highly specific to the particular study or experiment being conducted. Therefore, the applications, methods of application, and outcomes could vary greatly depending on the context .

properties

IUPAC Name

tert-butyl 2-ethenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTACBWUQPTZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565125
Record name tert-Butyl 2-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-Vinylpiperidine-1-carboxylate

CAS RN

176324-61-1
Record name 1,1-Dimethylethyl 2-ethenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176324-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-Vinylpiperidine-1-carboxylate
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Citations

For This Compound
2
Citations
T Watanabe - 2020 - search.proquest.com
The 1, 3-diaza-Claisen rearrangement was discovered and developed in the Madalengoitia group since 2004. The rearrangement is initiated by the desulfurization of the electron …
Number of citations: 2 search.proquest.com
N Dieltiens - 2007 - biblio.ugent.be
At the beginning of this PhD in august 2003, there was no general route to aromatic compounds using RCM. In the following years, however, this became a new ‘hot topic’in organic …
Number of citations: 1 biblio.ugent.be

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